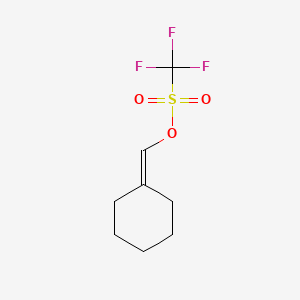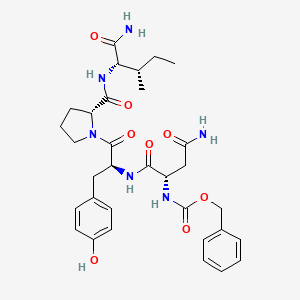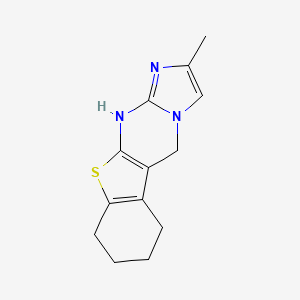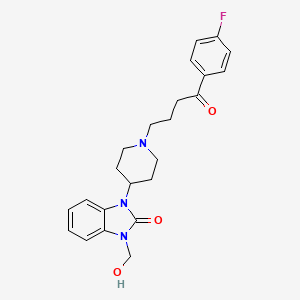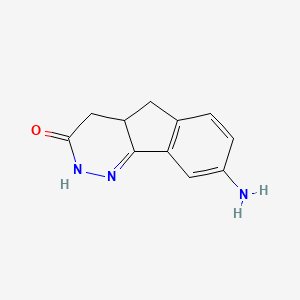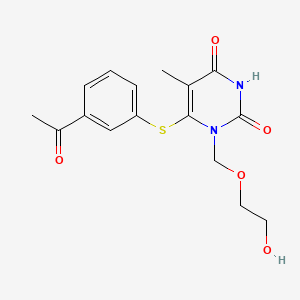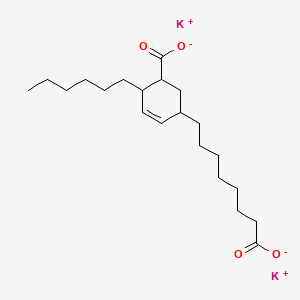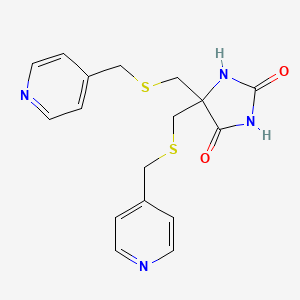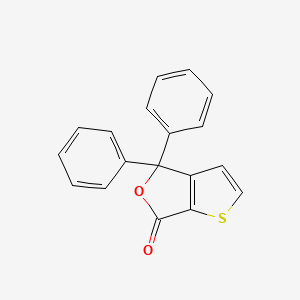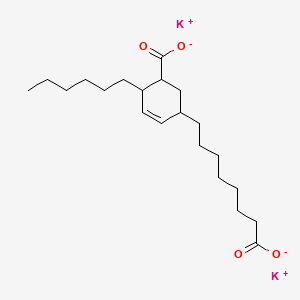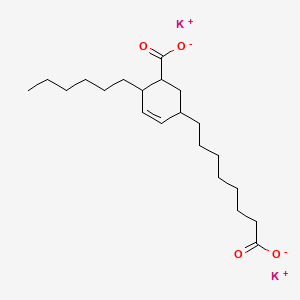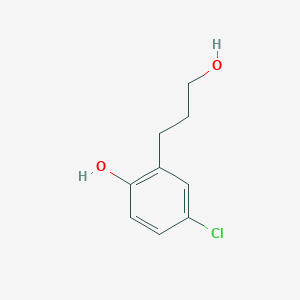
4-Chloro-2-(3-hydroxypropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3-hydroxypropyl)phenol is an organic compound that belongs to the class of phenols It features a chloro substituent at the 4-position and a hydroxypropyl group at the 2-position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorophenol with 3-chloropropanol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-hydroxypropyl is coupled with 4-chlorophenol in the presence of a palladium catalyst. This method offers mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(3-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: 2-(3-Hydroxypropyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(3-hydroxypropyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chloro substituent can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(3-hydroxypropyl)phenol: Unique due to the presence of both chloro and hydroxypropyl groups.
4-Chloro-2-(3-hydroxypropyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
4-Chloro-2-(3-hydroxypropyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
The presence of both chloro and hydroxypropyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
33567-64-5 |
|---|---|
Molekularformel |
C9H11ClO2 |
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
4-chloro-2-(3-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2 |
InChI-Schlüssel |
UPMQABMXFIXTKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


